molecular formula C10H18O B162728 4-Methoxy-4-propan-2-ylcyclohexene CAS No. 138710-80-2

4-Methoxy-4-propan-2-ylcyclohexene

Cat. No. B162728
M. Wt: 154.25 g/mol
InChI Key: UTYIFTPBVGXAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-4-propan-2-ylcyclohexene (MPCH) is a cyclic compound that has been used in scientific research for a variety of purposes. It is a colorless liquid that is soluble in most organic solvents. MPCH has a unique structure that makes it useful in a variety of applications.

Mechanism Of Action

The mechanism of action of 4-Methoxy-4-propan-2-ylcyclohexene is not well understood. However, it is believed to act as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This property makes it useful in a variety of organic reactions, including the Diels-Alder reaction.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Methoxy-4-propan-2-ylcyclohexene. However, it has been shown to have low toxicity in animal studies. It is not known to have any significant effects on the central nervous system or other physiological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Methoxy-4-propan-2-ylcyclohexene in lab experiments is its unique structure. This makes it useful in a variety of applications, including organic synthesis and coordination chemistry. However, there are also limitations to its use. For example, it can be difficult to synthesize and purify, and it may not be compatible with certain reaction conditions.

Future Directions

There are several future directions for research on 4-Methoxy-4-propan-2-ylcyclohexene. One potential area of study is the development of new synthetic methods for 4-Methoxy-4-propan-2-ylcyclohexene and related compounds. Another area of research could focus on the use of 4-Methoxy-4-propan-2-ylcyclohexene as a ligand in coordination chemistry. Additionally, more studies could be conducted to investigate the mechanism of action of 4-Methoxy-4-propan-2-ylcyclohexene and its potential applications in organic synthesis and other fields.

Synthesis Methods

The most common method for synthesizing 4-Methoxy-4-propan-2-ylcyclohexene is through the reaction of 4-methoxycyclohexanone with isopropylmagnesium bromide. The reaction is carried out in anhydrous ether and requires careful control of temperature and reaction time. The product is then purified through distillation and recrystallization.

Scientific Research Applications

4-Methoxy-4-propan-2-ylcyclohexene has been used in scientific research for a variety of purposes. It has been used as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. 4-Methoxy-4-propan-2-ylcyclohexene has also been used in the study of organic reactions and as a model compound for studying the effects of substituents on the reactivity of cyclic compounds.

properties

CAS RN

138710-80-2

Product Name

4-Methoxy-4-propan-2-ylcyclohexene

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-methoxy-4-propan-2-ylcyclohexene

InChI

InChI=1S/C10H18O/c1-9(2)10(11-3)7-5-4-6-8-10/h4-5,9H,6-8H2,1-3H3

InChI Key

UTYIFTPBVGXAGA-UHFFFAOYSA-N

SMILES

CC(C)C1(CCC=CC1)OC

Canonical SMILES

CC(C)C1(CCC=CC1)OC

synonyms

Cyclohexene, 4-methoxy-4-(1-methylethyl)- (9CI)

Origin of Product

United States

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